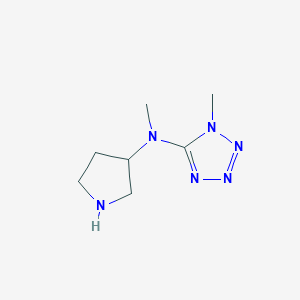![molecular formula C13H12N4OS B7570073 3-[(1-methylimidazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7570073.png)
3-[(1-methylimidazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-methylimidazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, also known as MIQ, is a small molecule compound that has been widely studied for its potential use in scientific research. MIQ is a quinazolinone derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Mécanisme D'action
3-[(1-methylimidazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one has been shown to act as a competitive inhibitor of certain kinases, including protein kinase C and casein kinase 1. This compound has also been shown to bind to and stabilize G-quadruplex DNA structures, which may play a role in its anticancer activity. Additionally, this compound has been shown to modulate the activity of certain ion channels, including the TRPV1 channel, which may contribute to its potential use in pain management.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of ion channel activity. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(1-methylimidazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one has several advantages for use in lab experiments, including its small size and ability to penetrate cell membranes. This compound also has a relatively low toxicity profile, making it a promising candidate for use in in vivo studies. However, this compound may have limitations in terms of its specificity for certain targets, and further studies are needed to fully understand its potential side effects and limitations.
Orientations Futures
There are several potential future directions for research on 3-[(1-methylimidazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, including further studies on its potential use as a kinase inhibitor for cancer therapy, as well as its potential use in the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, the development of new synthetic methods for this compound may help to improve its purity and yield, making it a more viable candidate for use in scientific research.
Méthodes De Synthèse
3-[(1-methylimidazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common method involves the reaction of 2-aminobenzonitrile with 2-bromoacetophenone in the presence of a base, followed by cyclization using a sulfur source. This method has been shown to yield this compound with high purity and yield.
Applications De Recherche Scientifique
3-[(1-methylimidazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one has been studied for its potential use in a range of scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a kinase inhibitor for cancer therapy, and as a potential treatment for neurodegenerative diseases. This compound has also been studied for its potential use in the development of new antimicrobial agents.
Propriétés
IUPAC Name |
3-[(1-methylimidazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-16-7-6-14-11(16)8-17-12(18)9-4-2-3-5-10(9)15-13(17)19/h2-7H,8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFSOWYNAMOURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7570011.png)
![2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid](/img/structure/B7570012.png)
![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7570020.png)

![2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7570031.png)
![5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7570053.png)
![2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7570059.png)
![2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B7570064.png)
![2-(methylamino)-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7570079.png)
![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol](/img/structure/B7570085.png)
![2-[4-(4-Methylpiperidin-1-yl)sulfonyl-1,4-diazepan-1-yl]ethanol](/img/structure/B7570091.png)
![N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7570095.png)
